2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone
Brand Name: Vulcanchem
CAS No.: 132152-76-2
VCID: VC0148151
InChI: InChI=1S/C8H14N2O6/c1-3(12)9-5-7(14)6(13)4(2-11)16-8(5)10-15/h4-7,11,13-15H,2H2,1H3,(H,9,12)/b10-8-/t4-,5-,6-,7-/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1=NO)CO)O)O
Molecular Formula: C8H14N2O6
Molecular Weight: 234.207

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone

CAS No.: 132152-76-2

Cat. No.: VC0148151

Molecular Formula: C8H14N2O6

Molecular Weight: 234.207

* For research use only. Not for human or veterinary use.

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone - 132152-76-2

Specification

CAS No. 132152-76-2
Molecular Formula C8H14N2O6
Molecular Weight 234.207
IUPAC Name N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C8H14N2O6/c1-3(12)9-5-7(14)6(13)4(2-11)16-8(5)10-15/h4-7,11,13-15H,2H2,1H3,(H,9,12)/b10-8-/t4-,5-,6-,7-/m1/s1
SMILES CC(=O)NC1C(C(C(OC1=NO)CO)O)O

Introduction

Chemical Properties and Structure

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone (CAS: 132152-76-2) belongs to the class of gluconimidic acid derivatives, featuring a distinctive molecular architecture that is crucial for its biological activity. The compound possesses several key characteristics that determine its behavior in biological systems and its applications in research and potential therapeutic contexts.

The basic chemical properties of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone are summarized in Table 1:

PropertyValue
CAS Registry Number132152-76-2
Molecular FormulaC8H14N2O6
Molecular Weight234.21 g/mol
Chemical Name (IUPAC)N-[4,5-dihydroxy-2-(hydroxyimino)-6-(hydroxymethyl)oxan-3-yl]acetamide
Synonyms2-(Acetylamino)-2-deoxy-N-hydroxy-D-gluconimidic acid δ-lactone; LogNAc
Physical StateSolid
Storage RequirementsTemperature sensitive, hygroscopic - store refrigerated

The structure features a δ-lactone ring with an N-hydroxy group at the anomeric position, creating the characteristic hydroximolactone functionality . This compound contains multiple hydroxyl groups, an acetamido group at C-2, and the distinctive hydroximino functionality at C-1, all of which contribute to its specific enzyme inhibitory properties .

Structural Characteristics

The molecular structure of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone incorporates several key functional groups that are essential for its biological activity:

These structural elements collectively determine the compound's ability to interact with and inhibit glycosidases, particularly human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB) .

Synthesis Methods

The synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone typically follows a multi-step process starting from D-glucosamine. The general synthetic pathway involves careful manipulation of functional groups to achieve the desired hydroximolactone structure while preserving the essential acetamido functionality.

Standard Synthetic Route

A well-established synthetic sequence for 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone consists of the following steps:

  • Conversion of D-glucosamine hydrochloride to 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α,β-D-glucopyranose via a two-step procedure with reported yields of approximately 83% .

  • Reaction of the protected glucosamine derivative with appropriate arenesulfonyl hydrazides in the presence of p-toluenesulfonic acid catalyst (typically 10 mol%) in chloroform to form N-glycosyl arenesulfonyl hydrazides .

  • Oxidation of the resulting intermediate using activated manganese dioxide (MnO2) in dichloromethane under reflux conditions to yield the lactone hydrazone structure .

  • Deprotection of the acetyl groups using ammonia in methanol to provide the final 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone .

Synthetic Modifications

Variations of the standard synthetic route can be employed to produce derivatives with different substituents, enabling structure-activity relationship studies. These modifications typically involve alterations to the hydrazide component or changes in the protection/deprotection strategy .

The synthesis of related compounds, such as 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate (CAS: 132152-77-3), follows similar procedures but with specific modifications to the deprotection step to retain the acetyl groups at designated positions .

Biological Activity and Enzyme Inhibition

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone exhibits significant enzyme inhibitory activities that form the basis of its biological effects and potential therapeutic applications. The compound has been extensively studied for its interactions with glycosidases, particularly those involved in protein glycosylation processes.

Inhibition of Glycosidases

The primary biological activity of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone is the inhibition of human O-linked β-N-acetylglucosaminidase (hOGA, GH84), an enzyme that catalyzes the removal of N-acetylglucosamine (GlcNAc) from serine and threonine residues of various proteins . This inhibitory activity directly affects protein O-GlcNAcylation, a post-translational modification that plays crucial roles in numerous cellular processes including signal transduction, transcriptional regulation, and protein degradation .

Additionally, 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone inhibits human lysosomal hexosaminidases (hHexA and hHexB, GH20), enzymes involved in the breakdown of glycosphingolipids . These enzymes are mechanistically related to hOGA, and their inhibition by the compound has important implications for potential therapeutic applications .

Inhibition Constants and Mechanisms

Enzyme kinetic studies have demonstrated that 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone and its derivatives exhibit potent competitive inhibition of both hOGA and hHexB, with inhibition constants (Ki) typically in the nanomolar range . The specific inhibition mode has been confirmed through Dixon plots and Cornish-Bowden plots, which consistently indicate a competitive inhibition mechanism .

Table 2: Inhibitory activities of related 2-Acetamido-2-deoxy-D-glucono-1,5-lactone derivatives against key enzymes

CompoundTarget EnzymeInhibition Constant (Ki)Inhibition Mode
2-Acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazonehOGA27 nMCompetitive
2-Acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazonehHexB6.8 nMCompetitive

The structural basis for the potent enzyme inhibition has been investigated through computational studies, including Prime protein-ligand refinement and quantum mechanics/molecular mechanics (QM/MM) optimizations . These studies suggest that the compound and its derivatives bind preferentially in an s-cis conformation, establishing key interactions with active site residues similar to those observed for related inhibitors such as PUGNAc .

Derivatives and Structure-Activity Relationships

Research on 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone has extended to the development and evaluation of various derivatives aimed at enhancing potency, selectivity, or pharmacokinetic properties. These derivatives provide valuable insights into structure-activity relationships and offer potential improvements in therapeutic efficacy.

Acetylated Derivatives

A significant derivative is 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate (CAS: 132152-77-3), which features acetyl groups at positions 1, 3, 4, and 6 . This compound serves as an important intermediate in the synthesis of PugNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate), a well-established inhibitor of glucosamidase . The acetylated derivative typically exhibits different solubility properties and may have altered cell permeability compared to the parent compound .

Sulfonylhydrazone Derivatives

A series of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones has been synthesized and evaluated for inhibitory activity against hOGA and hHexB . These derivatives are prepared by condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with various arenesulfonylhydrazines, followed by oxidation and deprotection .

Structure-activity relationship studies have revealed that the nature of the aromatic substituent in the sulfonylhydrazone moiety significantly influences inhibitory potency . Particularly effective are derivatives incorporating naphthyl groups, with 2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone demonstrating exceptional potency against both hOGA (Ki = 27 nM) and hHexB (Ki = 6.8 nM) .

Binding Mode Studies

Computational studies using Prime protein-ligand refinement and QM/MM optimizations have been conducted to understand the binding modes of these derivatives to hOGA . These studies suggest that the glucono-1,5-lactone sulfonylhydrazones preferentially bind in an s-cis conformation, establishing key interactions with active site residues .

The binding interactions appear to include:

  • Hydrogen bonding between hydroxyl groups and polar residues in the enzyme active site

  • Specific interactions involving the acetamido group at C-2

  • Hydrophobic interactions between aromatic substituents and nonpolar regions of the enzyme binding pocket

These insights provide valuable guidance for the design of new derivatives with improved properties, particularly enhanced selectivity between hOGA and human lysosomal hexosaminidases, which remains a significant challenge in this field .

SupplierProduct NamePackagingPrice
Cymit Quimica2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone50 mg1,956.00 €
Cymit Quimica2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone100 mg2,898.00 €
Cymit Quimica2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone250 mg5,366.00 €
Cymit Quimica2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone500 mg7,949.00 €
Biosynth Carbosynth2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone25 mg$199.50
AK Scientific2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone25 mg$319.00
American Custom Chemicals Corporation2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone (95.00% purity)25 mg$642.76
American Custom Chemicals Corporation2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone (95.00% purity)250 mg$1,321.90

For the acetylated derivative, pricing information is also available:

Table 4: Pricing for 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate (as of April 2025)

SupplierProduct NamePackagingPrice
Cymit Quimica2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate10 mg174.00 €
Cymit Quimica2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate25 mg307.00 €
Cymit Quimica2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate50 mg555.00 €
Glentham Life Sciences2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetateCustom quantitiesCustom pricing

Current Research Developments

Research on 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone continues to evolve, with several key areas of focus that promise to expand our understanding of this compound and enhance its potential applications.

Selectivity Enhancement

A significant challenge in the development of glycosidase inhibitors is achieving selectivity between mechanistically related enzymes such as hOGA and human lysosomal hexosaminidases (hHexA and hHexB) . Current research aims to design derivatives with improved selectivity profiles through strategic structural modifications . This work is crucial for reducing potential off-target effects in therapeutic applications.

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